4-Hydroxymethyl-2-methoxyphenylboronic acid
Overview
Description
4-Hydroxymethyl-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H11BO4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 181.98 . The InChI code for this compound is 1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 408.7±55.0 °C and a predicted density of 1.27±0.1 g/cm3 . It has a storage temperature of 2-8°C .Scientific Research Applications
Supramolecular Chemistry
Phenylboronic acids, including derivatives like 4-hydroxymethyl-2-methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These compounds participate in O–H⋯N hydrogen bonds formation with hetero N-atoms and –B(OH)2, leading to complex structures such as centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).
Nanomaterial Synthesis
In nanotechnology, this compound and its derivatives have been explored for the immobilization of chiral molecules onto surfaces, such as multiwalled carbon nanotubes, through covalent linkage. This approach has been used for the characterization of hybrid nanomaterials, demonstrating the potential for creating functionalized surfaces with specific chemical properties (Monteiro et al., 2015).
Organic Synthesis
The compound plays a critical role in organic synthesis, including cascade synthesis processes that lead to complex organic structures from simpler precursors. For example, derivatives have been involved in reactions leading to polyoxygenated tetracyclic compounds, showcasing the versatility of boronic acids in facilitating complex organic transformations (Naumov et al., 2007).
Fluorescence Quenching and Sensing
Research has also explored the fluorescence quenching properties of boronic acid derivatives, including studies on the fluorescence quenching mechanisms of biologically active boronic acid derivatives using Stern-Volmer kinetics. These studies provide insights into the potential use of these compounds in fluorescence-based sensing applications (Geethanjali et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPGQWDDRHAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.